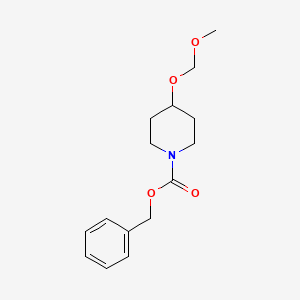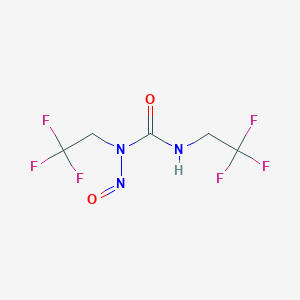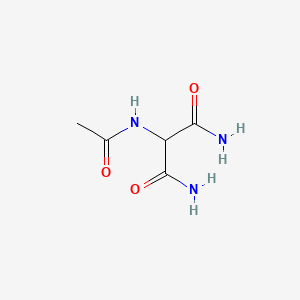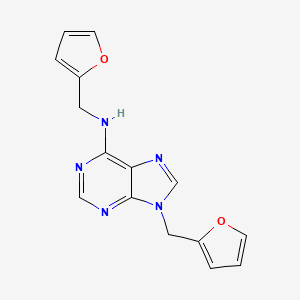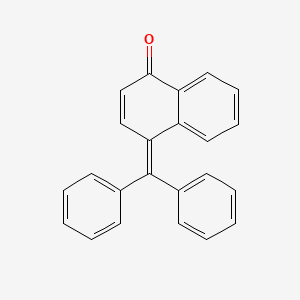
4-(Diphenylmethylidene)naphthalen-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(4H)-Naphthalenone, 4-(diphenylmethylene)- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core with a diphenylmethylene substituent at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-naphthalenone, 4-(diphenylmethylene)- typically involves the reaction of naphthalenone with diphenylmethane under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where naphthalenone is treated with diphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalenone to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1(4H)-naphthalenone, 4-(diphenylmethylene)- can be scaled up using continuous flow methods. These methods offer advantages such as increased efficiency, higher yields, and better control over reaction conditions. For example, the use of microreactors allows for precise temperature and pressure control, leading to improved product quality and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
1(4H)-Naphthalenone, 4-(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the naphthalenone core to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1(4H)-naphthalenone, 4-(diphenylmethylene)- can yield naphthoquinones or carboxylic acids, while reduction can produce dihydronaphthalene derivatives .
Applications De Recherche Scientifique
1(4H)-Naphthalenone, 4-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1(4H)-naphthalenone, 4-(diphenylmethylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: Shares the diphenylmethylene group but lacks the naphthalenone core.
Naphthalenone Derivatives: Compounds with similar naphthalenone cores but different substituents at the 4-position.
Uniqueness
1(4H)-Naphthalenone, 4-(diphenylmethylene)- is unique due to the combination of the naphthalenone core and the diphenylmethylene substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
5690-41-5 |
|---|---|
Formule moléculaire |
C23H16O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-benzhydrylidenenaphthalen-1-one |
InChI |
InChI=1S/C23H16O/c24-22-16-15-21(19-13-7-8-14-20(19)22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H |
Clé InChI |
NVFDCMZCQVQUMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



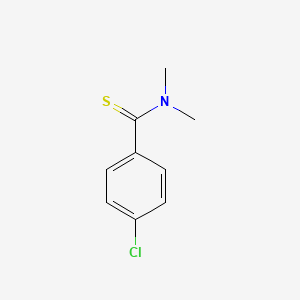
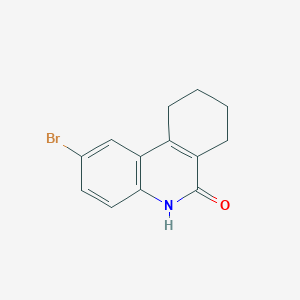

![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
